An In-depth Technical Guide to 2-(Methylsulfonyl)-5-(tributylstannyl)thiazole: A Versatile Building Block for Modern Medicinal Chemistry
An In-depth Technical Guide to 2-(Methylsulfonyl)-5-(tributylstannyl)thiazole: A Versatile Building Block for Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(Methylsulfonyl)-5-(tributylstannyl)thiazole, a specialized chemical intermediate with significant potential in the synthesis of complex molecular architectures, particularly within the realm of drug discovery and development. While detailed experimental data for this specific compound, identified by CAS number 1416437-22-3, remains limited in publicly accessible literature, this document leverages established principles of organic chemistry and extensive data on analogous structures to present a robust and scientifically grounded resource. We will delve into its structural features, predicted reactivity, potential synthetic applications, and the critical role of its constituent functional groups—the thiazole core, the methylsulfonyl activator, and the tributylstannyl handle for cross-coupling reactions.
Molecular Structure and Physicochemical Properties
2-(Methylsulfonyl)-5-(tributylstannyl)thiazole is a unique organometallic compound that marries a biologically significant heterocyclic core with functional groups designed for versatile chemical transformations.
Table 1: Physicochemical Properties of 2-(Methylsulfonyl)-5-(tributylstannyl)thiazole
| Property | Value | Source |
| CAS Number | 1416437-22-3 | |
| Molecular Formula | C₁₆H₃₁NO₂S₂Sn | |
| Molecular Weight | 452.26 g/mol | |
| Physical Form | Solid | |
| SMILES | CCCC(CCCC)c1cnc(s1)S(C)(=O)=O | |
| InChI Key | NEDLDRSZDVPCNN-UHFFFAOYSA-N |
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to engage in a wide range of biological interactions.[1][2] The presence of both nitrogen and sulfur atoms in the five-membered ring imparts a unique electronic character, influencing its reactivity and interaction with biological targets.[3]
The methylsulfonyl group at the 2-position acts as a strong electron-withdrawing group, significantly influencing the electronic properties of the thiazole ring. This substituent enhances the electrophilicity of the ring and can modulate the biological activity of derivatives.[4] Conversely, the tributylstannyl group at the 5-position is a key functional handle for palladium-catalyzed Stille cross-coupling reactions, a powerful and widely used method for forming carbon-carbon bonds.[5][6]
Synthesis and Reaction Mechanisms
Proposed Synthetic Pathway
A likely synthetic route would begin with the synthesis of 2-(methylsulfonyl)thiazole, followed by a regioselective stannylation at the 5-position.
Caption: Proposed synthetic pathway for 2-(Methylsulfonyl)-5-(tributylstannyl)thiazole.
Step-by-Step Experimental Protocol (Hypothetical)
-
Synthesis of 2-(Methylthio)thiazole: To a solution of 2-bromothiazole in a suitable aprotic solvent such as dimethylformamide (DMF), add sodium thiomethoxide at room temperature. The reaction is typically stirred for several hours until completion, monitored by thin-layer chromatography (TLC). The product is then extracted and purified.
-
Oxidation to 2-(Methylsulfonyl)thiazole: The 2-(methylthio)thiazole is dissolved in a chlorinated solvent like dichloromethane (DCM). An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at 0 °C. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed. The resulting sulfone is then isolated and purified. This oxidation process is a common method for preparing sulfones from their corresponding sulfides.[7]
-
Stannylation: The 2-(methylsulfonyl)thiazole is dissolved in a dry, aprotic solvent like tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A strong base, typically n-butyllithium, is added dropwise to deprotonate the 5-position of the thiazole ring. After stirring for a short period, tributyltin chloride is added to the reaction mixture, which is then allowed to slowly warm to room temperature. The reaction is quenched, and the desired 2-(Methylsulfonyl)-5-(tributylstannyl)thiazole is purified by column chromatography. The deprotonation at C5 is favored due to the electronic nature of the thiazole ring.[8]
Key Applications in Drug Discovery and Development
The primary utility of 2-(Methylsulfonyl)-5-(tributylstannyl)thiazole lies in its role as a versatile building block in Stille cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the introduction of the 2-(methylsulfonyl)thiazol-5-yl moiety into a wide variety of organic molecules.
Stille Cross-Coupling Reactions
The Stille reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide or triflate. In this context, 2-(Methylsulfonyl)-5-(tributylstannyl)thiazole serves as the organostannane component.
Caption: General workflow for a Stille cross-coupling reaction utilizing the title compound.
This reaction is highly valued for its tolerance of a wide range of functional groups, mild reaction conditions, and generally high yields.[9] The resulting 5-substituted-2-(methylsulfonyl)thiazole derivatives are of significant interest in medicinal chemistry. The thiazole core provides a platform for biological activity, while the methylsulfonyl group can enhance potency and modulate physicochemical properties.[1][4] The aryl or heteroaryl group introduced at the 5-position can be varied to explore structure-activity relationships (SAR) and optimize for specific biological targets.
Safety, Handling, and Storage
As with all organotin compounds, 2-(Methylsulfonyl)-5-(tributylstannyl)thiazole must be handled with extreme care due to its potential toxicity. Organostannanes are known to be toxic and can be absorbed through the skin.
Table 2: Hazard and Safety Information
| Hazard Statement | Precautionary Statement |
| H301: Toxic if swallowed. | P264: Wash hands thoroughly after handling. |
| H312: Harmful in contact with skin. | P270: Do not eat, drink or smoke when using this product. |
| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation. | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| H360FD: May damage fertility. May damage the unborn child. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| H372: Causes damage to organs through prolonged or repeated exposure. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H410: Very toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. |
This information is based on the safety data for analogous tributylstannyl compounds and should be treated as a guideline.[10]
Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety glasses, and chemically resistant gloves, is mandatory.
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents and moisture.
Conclusion
2-(Methylsulfonyl)-5-(tributylstannyl)thiazole represents a highly functionalized and valuable building block for synthetic and medicinal chemists. While direct experimental data on this specific molecule is not abundant, a thorough understanding of the chemistry of its constituent parts allows for a confident prediction of its synthesis, reactivity, and potential applications. Its utility in Stille cross-coupling reactions provides a direct and efficient route to novel 5-substituted-2-(methylsulfonyl)thiazole derivatives, which are promising candidates for the development of new therapeutic agents. As with all organotin reagents, strict adherence to safety protocols is paramount when handling this compound.
References
-
Organic Chemistry Portal. Thiazole synthesis. [Link]
-
Ghorab, M. M., et al. (2023). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Molecules, 28(15), 5789. [Link]
-
Beilstein Journal of Organic Chemistry. Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. [Link]
-
ChemRxiv. The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles using a Diversity Oriented Clicking Strategy. [Link]
-
PharmaGuideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
-
ResearchGate. Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. [Link]
-
Royal Society of Chemistry. Palladium catalyzed cross-coupling reaction of 5-tributylstannyl-4-fluoropyrazole. [Link]
-
National Center for Biotechnology Information. o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent. [Link]
-
PubMed. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. [Link]
-
ResearchGate. Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. [Link]
- Google Patents. Process for the preparation of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole (TDA sulfone).
-
ResearchGate. 11. Thiazole: A privileged scaffold in drug discovery. [Link]
Sources
- 1. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sigma Aldrich 2-Tributylstannylthiazole 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 7. US6031108A - Process for the preparation of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole (TDA sulfone) - Google Patents [patents.google.com]
- 8. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 9. o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-(Tri-n-butylstannyl)thiazole, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
